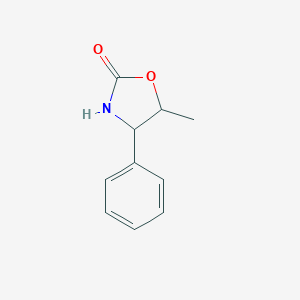

5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-9(11-10(12)13-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKFIJCOSNKJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340984 | |

| Record name | 5-Methyl-4-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122509-75-5 | |

| Record name | 5-Methyl-4-phenyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122509-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, a pivotal chiral auxiliary in modern asymmetric synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is a crystalline solid widely recognized for its role as an Evans' chiral auxiliary.[1][2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single enantiomer of the product.[3] The rigid and predictable conformation of the oxazolidinone ring system in (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone allows for excellent stereocontrol in a variety of chemical transformations, most notably in the diastereoselective alkylation of enolates.[1] Its utility is central to the asymmetric synthesis of numerous complex molecules, including pharmaceuticals and natural products.[1][3]

Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

The most common and efficient synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone involves the cyclization of the readily available and inexpensive chiral amino alcohol, (1S,2R)-(+)-norephedrine. Several methods have been reported, with variations in the carbonyl source and reaction conditions.

A widely employed method utilizes diethyl carbonate in the presence of a base.[4] Another established procedure employs diphenyl carbonate.[2] Both methods afford the desired product in good yield and high purity after recrystallization.

Synthetic Pathway

The synthesis proceeds via the reaction of (1S,2R)-(+)-norephedrine with a carbonyl source, such as diethyl carbonate, to form a carbamate intermediate which subsequently undergoes intramolecular cyclization to yield the oxazolidinone ring.

References

In-Depth Technical Guide: Characterization of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a pivotal chiral auxiliary in asymmetric synthesis. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in verifying the identity, purity, and stereochemistry of this compound.

Physicochemical Properties

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |

| Molecular Weight | 177.20 g/mol | [3][4] |

| Melting Point | 121-123 °C | [3] |

| Optical Rotation [α]²⁵/D | -168° (c=2 in chloroform) | [3] |

| CAS Number | 16251-45-9 | [2][3][4] |

| Appearance | White to off-white powder |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton)

| Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.50 | Multiplet |

| CH-Ph (C5-H) | ~5.0 - 5.5 | Doublet |

| CH-Me (C4-H) | ~3.8 - 4.3 | Multiplet |

| NH | ~5.5 - 6.5 | Broad Singlet |

| CH₃ | ~0.8 - 1.2 | Doublet |

¹³C NMR (Carbon)

| Assignment | Expected Chemical Shift (ppm) |

| C=O (Carbonyl) | ~158 - 162 |

| Phenyl-C (quaternary) | ~135 - 140 |

| Phenyl-CH | ~125 - 130 |

| CH-Ph (C5) | ~78 - 82 |

| CH-Me (C4) | ~50 - 55 |

| CH₃ | ~14 - 18 |

Infrared (IR) Spectroscopy

The IR spectrum of the diastereomer, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, provides characteristic absorption bands that are expected to be nearly identical for the (4S,5R) enantiomer.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H Stretch |

| ~1750 | C=O Stretch (Carbonyl) |

| ~1200 | C-O Stretch |

| ~700-800 | C-H Bending (Aromatic) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of the diastereomer, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, shows a characteristic fragmentation pattern that can be used for identification. The major fragments are listed below.

| m/z | Proposed Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 107 | [C₆H₅CHO]⁺ |

| 77 | [C₆H₅]⁺ |

| 56 | [C₃H₆N]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and stereochemistry of the compound.

Procedure:

-

Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of the compound.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of n-hexane, 2-propanol, and methanol, with a small amount of trifluoroacetic acid (e.g., 80:10:10:0.4 v/v/v/v).

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved. Calculate the enantiomeric excess using the peak areas of the two enantiomers.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a chiral compound like (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.

Caption: Workflow for the synthesis, purification, and characterization of chiral compounds.

References

- 1. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 2. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | 16251-45-9 | FM154874 [biosynth.com]

- 3. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone 99 16251-45-9 [sigmaaldrich.com]

- 4. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | C10H11NO2 | CID 853161 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-4-phenyl-1,3-oxazolidin-2-one, a chiral auxiliary widely used in asymmetric synthesis. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. The data presented here pertains to the well-characterized (4S,5R) and (4R,5S) stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR data for the (4S,5R) stereoisomer of this compound.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.35–7.40 | m | 2H | Aromatic (Ar-H) | |

| 7.31–7.34 | m | 1H | Aromatic (Ar-H) | |

| 7.27–7.29 | m | 2H | Aromatic (Ar-H) | |

| 6.79 | br s | 1H | NH | |

| 5.70 | d | 8.1 | 1H | H-5 |

| 4.18–4.24 | m | 1H | H-4 | |

| 0.80 | d | 6.6 | 3H | CH₃ |

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 159.8 | C=O (C-2) |

| 134.9 | Aromatic (Ar-C) |

| 128.4 | Aromatic (Ar-CH) |

| 128.3 | Aromatic (Ar-CH) |

| 125.8 | Aromatic (Ar-CH) |

| 80.9 | C-5 |

| 52.3 | C-4 |

| 17.4 | CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table summarizes the main IR absorption peaks for (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~1750 | Strong, Sharp | C=O Stretch (Carbonyl) |

| ~3000-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1600, ~1495 | Medium-Weak | C=C Stretch (Aromatic) |

| ~1200 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone obtained by electron ionization (EI) is presented below.[1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 177 | ~40 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [C₇H₇O]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

| 70 | ~50 | [M - C₇H₇O]⁺ |

| 43 | ~60 | [C₂H₃O]⁺ |

Experimental Protocols

The following sections detail the general methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer.

-

Sample Preparation: The sample of this compound is dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.

-

Instrumentation: A 500 MHz spectrometer is used for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width is used (typically 0-200 ppm). Proton decoupling is employed to simplify the spectrum and enhance sensitivity.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

The IR spectrum of a solid sample like this compound is commonly obtained using the KBr pellet method.

-

Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.[2]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorbance or transmittance spectrum.

-

Data Processing: The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol

Electron Ionization (EI) is a common method for the mass spectrometric analysis of volatile and thermally stable organic compounds.

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples. The sample is vaporized by heating.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), and often induces fragmentation.[3][4]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Below are diagrams illustrating the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

Crystal Structure of N-acyl-5-Methyl-4-phenyl-1,3-oxazolidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one, a class of compounds of significant interest in medicinal chemistry. Oxazolidinones are a vital class of synthetic antibacterial agents, known for their unique mechanism of action against multi-drug resistant Gram-positive bacteria.[1][2] This document details the synthesis, crystallographic analysis, and structural features of these compounds, with a focus on providing actionable data and methodologies for researchers in the field. While a specific crystal structure for a simple N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one is not publicly available, this guide presents the detailed crystal structure of a closely related derivative, (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, as a representative example.

Introduction

The 1,3-oxazolidin-2-one ring system is a cornerstone in the development of chiral auxiliaries and pharmacologically active molecules.[3] The N-acylated derivatives, in particular, have garnered significant attention due to their potent antibacterial properties.[4] These compounds function by inhibiting bacterial protein synthesis at the initiation phase, a mechanism distinct from many other antibiotic classes.[5][6] This unique mode of action makes them effective against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2]

The stereochemistry of the substituents on the oxazolidinone ring is crucial for their biological activity. The presence of methyl and phenyl groups at the 4 and 5 positions, respectively, influences the conformation of the ring and its interaction with the ribosomal target.[7] Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is therefore paramount for the rational design of new and more effective antibacterial agents.

Experimental Protocols

Synthesis of N-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-ones

The synthesis of the parent (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone can be achieved through various established methods, often starting from the corresponding amino alcohol. A representative synthetic approach involves an asymmetric aldol reaction followed by a modified Curtius rearrangement.

A general procedure for N-acylation is as follows:

-

To a solution of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon), add an equimolar amount of a suitable base (e.g., triethylamine, pyridine).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.0-1.2 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one.

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by the R-factor, goodness-of-fit, and residual electron density.

Data Presentation: Crystal Structure of a Representative Derivative

The following table summarizes the crystallographic data for (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, a closely related derivative. This data provides valuable insight into the expected structural parameters of the target class of compounds.

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₃NO₃S | [1] |

| Formula Weight | 239.28 | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| a (Å) | 6.1605 (4) | [1] |

| b (Å) | 11.8490 (8) | [1] |

| c (Å) | 15.3861 (11) | [1] |

| α (°) | 90 | [1] |

| β (°) | 90 | [1] |

| γ (°) | 90 | [1] |

| Volume (ų) | 1123.12 (13) | [1] |

| Z | 4 | [1] |

| Temperature (K) | 100 | [1] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |

| Density (calculated) (g/cm³) | 1.415 | [1] |

| Absorption Coefficient (μ) (mm⁻¹) | 0.28 | [1] |

| F(000) | 504 | [1] |

| Crystal Size (mm³) | 0.22 × 0.09 × 0.06 | [1] |

| Theta range for data collection (°) | 2.3 to 30.5 | [1] |

| Reflections collected | 30938 | [1] |

| Independent reflections | 3761 | [1] |

| R(int) | 0.032 | [1] |

| Completeness to theta = 25.242° | 100.0 % | [1] |

| Data / restraints / parameters | 3761 / 0 / 150 | [1] |

| Goodness-of-fit on F² | 1.05 | [1] |

| Final R indices [I>2sigma(I)] | R1 = 0.0270, wR2 = 0.0633 | [1] |

| R indices (all data) | R1 = 0.0305, wR2 = 0.0651 | [1] |

| Absolute structure parameter | 0.02 (6) | [1] |

| Largest diff. peak and hole (e.Å⁻³) | 0.32 and -0.23 | [1] |

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in the translation process.[1][7]

Experimental Workflow: From Synthesis to Structure

The overall process for determining the crystal structure of N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one involves a series of sequential steps from chemical synthesis to crystallographic data analysis.

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystallographic analysis, and structural characteristics of N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-ones. The presented data on a closely related derivative offers valuable insights for the design and development of novel oxazolidinone-based antibacterial agents. The unique mechanism of action of these compounds continues to make them a promising area of research in the fight against antibiotic resistance. The detailed protocols and workflow diagrams provided herein are intended to serve as a practical resource for researchers in the field.

References

- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The oxazolidinones as a new family of antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical crystallography by serial femtosecond X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physical properties of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, a widely utilized chiral auxiliary in asymmetric synthesis. The document details key physical constants, spectroscopic data, and the experimental protocols for their determination. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Core Physical and Chemical Properties

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is a solid, crystalline compound renowned for its role as an Evans' chiral auxiliary.[1] Its stereochemically defined structure is crucial for inducing asymmetry in a variety of chemical transformations.

| Identifier | Value |

| CAS Number | 77943-39-6[2][3] |

| Molecular Formula | C₁₀H₁₁NO₂[2][4] |

| Molecular Weight | 177.20 g/mol [2][4][5] |

| Appearance | White to light yellow crystal powder/solid.[1] |

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of the compound.

| Property | Value | Conditions |

| Melting Point | 121-123 °C[2][3] | |

| Specific Rotation | [α]¹⁸/D +168°[6] | c = 2 in chloroform |

| Density | ~1.1 g/cm³[2] | |

| XLogP3 | 1.7[2][3][5] | |

| Topological Polar Surface Area | 38.3 Ų[5] |

Solubility Profile

While specific quantitative solubility data is not extensively published, a qualitative solubility profile can be inferred from its structure and general principles for organic compounds.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The molecule has polar functional groups (amide, ether linkages within the oxazolidinone ring) capable of hydrogen bonding, but the nonpolar phenyl and methyl groups constitute a significant portion of the molecule, reducing aqueous solubility.[7][8] |

| Chloroform (CHCl₃) | Soluble | Commonly used as a solvent for specific rotation measurements, indicating good solubility.[4] |

| Dichloromethane (CH₂Cl₂) | Soluble | A common polar aprotic solvent for reactions involving this auxiliary. |

| Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent in which many organic compounds of this type dissolve.[1] |

| Diethyl Ether (Et₂O) | Moderately Soluble | [1] |

| Hexanes/Heptane | Insoluble | Nonpolar aliphatic solvents are unlikely to dissolve this relatively polar molecule.[7] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[9][10][11][12]

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~3200-3300 | N-H Stretch | Amine (in the ring) |

| ~3000-3100 | C-H Stretch | Aromatic (Phenyl) |

| ~2850-2960 | C-H Stretch | Aliphatic (Methyl) |

| ~1750 | C=O Stretch | Carbonyl (Oxazolidinone) |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1200-1300 | C-O Stretch | Ether-like linkage in the ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the detailed molecular structure.[13][14][15][16][17] The chemical shifts are highly dependent on the solvent used.

¹H NMR (Proton NMR):

-

Aromatic Protons: Signals typically appear in the ~7.2-7.4 ppm range, corresponding to the protons on the phenyl group.

-

Ring Protons: The two protons on the oxazolidinone ring (at C4 and C5) will appear as distinct signals. The proton at C5, adjacent to the phenyl group, would be expected around 5.0-5.5 ppm. The proton at C4, adjacent to the methyl group, would likely be around 3.5-4.5 ppm.

-

Amine Proton: A broad singlet for the N-H proton, typically around 6.0-7.0 ppm, though its position can vary.

-

Methyl Protons: A doublet around 0.8-1.0 ppm, coupled to the C4 proton.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A signal around 155-160 ppm for the C=O group.

-

Aromatic Carbons: Multiple signals in the ~125-140 ppm range.

-

Ring Carbons: Signals for C4 and C5 in the oxazolidinone ring.

-

Methyl Carbon: A signal in the aliphatic region, typically < 20 ppm.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties.

Workflow for Physical Property Determination

The logical flow for characterizing a solid organic compound like (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is outlined below.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.[18][19]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently crush them to a fine powder.[19]

-

Loading the Capillary: Tap the open end of a capillary tube into the powder to collect a small plug of the sample.[20]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[21]

-

Measurement:

-

Place the capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Using a fresh sample, heat again, but slow the rate to 1-2°C per minute as the temperature approaches the expected melting point.[18][21]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Specific Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by the chiral compound in solution.[22]

Apparatus:

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm length)

-

Solvent (Chloroform, HPLC grade)

Procedure:

-

Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 200 mg) and transfer it to a 10 mL volumetric flask. Dissolve the solid in chloroform and dilute to the mark. This creates a solution with a concentration (c) of 0.02 g/mL (or 2 g/100mL).

-

Instrument Calibration: Calibrate the polarimeter by filling the cell with pure chloroform and setting the reading to zero.[23]

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared solution.

-

Fill the cell with the solution, ensuring no air bubbles are present.[24]

-

Place the cell in the polarimeter and record the observed rotation (α) at the sodium D-line (589 nm) and a specified temperature (e.g., 18°C).

-

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/mL

-

Application in Asymmetric Synthesis: An Example Workflow

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is primarily used to direct stereoselective reactions. Below is a generalized workflow for its use in an asymmetric aldol addition.

References

- 1. (4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 77943-39-6 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone 99 77943-39-6 [sigmaaldrich.com]

- 5. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | C10H11NO2 | CID 2733812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone 99 77943-39-6 [sigmaaldrich.com]

- 7. chem.ws [chem.ws]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. 2-Oxazolidone (497-25-6) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H nuclear magnetic resonance study of oxazolidinone binding to bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Specific rotation - Wikipedia [en.wikipedia.org]

- 23. digicollections.net [digicollections.net]

- 24. rudolphresearch.com [rudolphresearch.com]

The Genesis and Evolution of Evans' Chiral Auxiliaries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Among the myriad of strategies developed to achieve asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method. Pioneered by David A. Evans and his research group, Evans' chiral auxiliaries, based on oxazolidinone scaffolds, have emerged as a powerful tool for the stereocontrolled formation of carbon-carbon bonds. This technical guide provides an in-depth exploration of the discovery, history, mechanism, and application of these indispensable synthetic tools.

A Historical Perspective: The Dawn of a New Era in Asymmetric Synthesis

The concept of using a temporary chiral handle to direct the stereochemical outcome of a reaction was not new in the late 1970s and early 1980s. However, the development of a truly general, highly stereoselective, and readily removable auxiliary was a significant challenge. The seminal work of Professor David A. Evans at the California Institute of Technology, and later at Harvard University, marked a pivotal moment in the field.

In 1981, Evans published a groundbreaking paper in the Journal of the American Chemical Society that laid the foundation for what would become known as Evans' chiral auxiliaries.[1][2][3] This work introduced the use of chiral α,β-amino alcohols, derived from readily available amino acids like valine and phenylalanine, to construct oxazolidinone rings. These heterocycles could then be N-acylated to generate chiral imides, which served as the substrates for highly diastereoselective enolate reactions.

A subsequent publication in 1982 further solidified the utility of these auxiliaries in asymmetric alkylation reactions, showcasing their ability to control the formation of new stereocenters with exceptional fidelity.[4] These early reports sparked a revolution in asymmetric synthesis, providing chemists with a practical and predictable method for accessing enantiomerically enriched molecules.

The Core Principle: Stereochemical Control through Steric and Conformational Constraints

The remarkable stereodirecting ability of Evans' chiral auxiliaries stems from a combination of steric hindrance and conformational rigidity imposed by the oxazolidinone ring and its substituents. The general workflow for employing an Evans' auxiliary involves three key stages: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to reveal the desired enantiomerically enriched product.

The Zimmerman-Traxler Model in Action: Unraveling the Selectivity of the Evans Aldol Reaction

The Evans asymmetric aldol reaction is a classic example of the power of these auxiliaries and serves as an excellent illustration of the underlying principles of stereocontrol. The high syn-diastereoselectivity observed in these reactions is rationalized by the Zimmerman-Traxler transition state model.[5][6]

The process begins with the formation of a (Z)-enolate through the use of a dialkylboron triflate and a hindered amine base. This (Z)-enolate then reacts with an aldehyde via a highly organized, chair-like six-membered transition state, where the metal (boron) coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen.

Several factors contribute to the high diastereoselectivity:

-

Steric Hindrance: The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing the incoming aldehyde to approach from the less hindered face.

-

Dipole Minimization: The conformation of the N-acyl group is oriented to minimize dipole-dipole interactions between the two carbonyl groups of the imide.[2]

-

Chelation Control: The boron atom acts as a template, organizing the enolate and the aldehyde in a rigid, chair-like transition state.[5][6] The substituent of the aldehyde preferentially occupies an equatorial position to avoid steric clashes, leading to the observed syn aldol product.

Data Presentation: Quantifying Stereoselectivity

The high degree of stereocontrol exerted by Evans' chiral auxiliaries is a key feature that has led to their widespread adoption. The following tables summarize the diastereoselectivity achieved in various key reactions using different auxiliaries and substrates.

| Auxiliary (R)* | Electrophile (E+) | Base | Solvent | Diastereomeric Ratio (d.r.) |

| Isopropyl | CH₃I | NaHMDS | THF | 91 : 9 |

| Isopropyl | PhCH₂Br | LDA | THF | 99 : 1 |

| Benzyl | CH₃I | NaHMDS | THF | 7 : 93 |

| Benzyl | PhCH₂Br | LDA | THF | 2 : 98 |

| Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinones.[7] |

| Auxiliary (R)* | Aldehyde (R'CHO) | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |

| Isopropyl | Isobutyraldehyde | Bu₂BOTf | >99 : 1 | [Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129] |

| Benzyl | Benzaldehyde | Bu₂BOTf | 98 : 2 | [Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129] |

| Isopropyl | Acetaldehyde | Sn(OTf)₂ | 95 : 5 | [Paterson, I., et al. Org. Lett.2000 , 2, 159-161] |

| Table 2: Diastereoselective Aldol Reactions. |

| Dienophile | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (d.e.) |

| N-Crotonyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >99 : 1 | 95% |

| N-Acryloyl-(S)-4-benzyl-2-oxazolidinone | Isoprene | Et₂AlCl | 94 : 6 | 91% |

| Table 3: Diastereoselective Diels-Alder Reactions. |

Experimental Protocols: A Practical Guide

The successful application of Evans' chiral auxiliaries hinges on the careful execution of a multi-step sequence. The following sections provide detailed methodologies for the key experimental procedures.

Synthesis of the Evans' Chiral Auxiliary

The oxazolidinone auxiliary is typically prepared from a readily available α-amino acid. The following is a general procedure for the synthesis of (S)-4-benzyl-2-oxazolidinone from L-phenylalanine.[8]

Materials:

-

L-Phenylalanine

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Diethyl carbonate

-

Potassium carbonate

-

Toluene

Procedure:

-

Reduction of the Carboxylic Acid: To a solution of L-phenylalanine in THF at 0 °C, slowly add a solution of BH₃·THF. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Carefully quench the reaction with methanol. Remove the solvents under reduced pressure and extract the resulting amino alcohol into an organic solvent.

-

Cyclization: Dissolve the crude amino alcohol and potassium carbonate in toluene. Add diethyl carbonate and heat the mixture to reflux with a Dean-Stark trap to remove ethanol.

-

Purification: After the reaction is complete, cool the mixture, filter, and concentrate the filtrate. The crude oxazolidinone can be purified by recrystallization or column chromatography.

N-Acylation of the Chiral Auxiliary

The attachment of the acyl group to the oxazolidinone is a crucial step. A common and mild procedure utilizes an acid anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[9][10]

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

Propionic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of (S)-4-benzyl-2-oxazolidinone in THF, add triethylamine and a catalytic amount of DMAP.

-

Cool the solution to 0 °C and add propionic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to afford the N-propionyl oxazolidinone, which can be purified by column chromatography.

Diastereoselective Aldol Reaction

The following is a representative protocol for the boron-mediated aldol reaction.[3][11]

Materials:

-

N-propionyl-(S)-4-benzyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-propionyl oxazolidinone in dry DCM and cool the solution to -78 °C.

-

Add DIPEA, followed by the dropwise addition of Bu₂BOTf. Stir the mixture for 30 minutes to allow for enolate formation.

-

Add the aldehyde dropwise to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C over 1 hour.

-

Quench the reaction with a phosphate buffer (pH 7) and methanol.

-

Add a mixture of methanol and aqueous hydrogen peroxide to oxidize the boron species.

-

Extract the product with an organic solvent, wash, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The aldol adduct is typically purified by column chromatography.

Cleavage of the Chiral Auxiliary

After the diastereoselective reaction, the chiral auxiliary is removed to yield the desired enantiomerically enriched product. A common method for cleavage to the carboxylic acid involves hydrolysis with lithium hydroxide and hydrogen peroxide.[9][12]

Materials:

-

Aldol adduct

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

Procedure:

-

Dissolve the aldol adduct in a mixture of THF and water.

-

Cool the solution to 0 °C and add aqueous H₂O₂, followed by an aqueous solution of LiOH.

-

Stir the reaction at 0 °C until the starting material is consumed.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture and extract the carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer.

Mandatory Visualizations: Workflows and Logical Relationships

Conclusion: An Enduring Legacy in Asymmetric Synthesis

The discovery and development of Evans' chiral auxiliaries represent a landmark achievement in organic chemistry. These versatile and reliable tools have empowered synthetic chemists to tackle the synthesis of complex, stereochemically rich molecules with unprecedented control. From their initial application in aldol and alkylation reactions to their use in a wide array of other asymmetric transformations, Evans' auxiliaries have become an indispensable part of the synthetic chemist's toolkit. Their enduring legacy is evident in their continued use in both academic research and industrial drug development, a testament to the profound impact of David A. Evans' pioneering work on the field of asymmetric synthesis.

References

- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 4. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.williams.edu [chemistry.williams.edu]

- 11. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. pubs.acs.org [pubs.acs.org]

The Keystone of Asymmetric Synthesis: A Technical Guide to the Mechanism of Action of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, a cornerstone in modern asymmetric synthesis. Renowned for its high degree of stereocontrol, this Evans auxiliary has proven indispensable in the stereoselective construction of complex molecules, particularly in the development of pharmaceutical agents. This document provides a comprehensive overview of its application in asymmetric alkylation, aldol reactions, and conjugate additions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principles of Asymmetric Induction

The remarkable stereodirecting power of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one stems from its ability to form a rigid, conformationally biased N-acylated derivative. Upon deprotonation, a metal-chelated Z-enolate is generated, wherein the substituents on the oxazolidinone ring effectively shield one face of the enolate. This steric hindrance dictates the trajectory of incoming electrophiles, leading to the preferential formation of one diastereomer.

The key to this high diastereoselectivity lies in the predictable formation of a six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model in the context of aldol reactions. The phenyl group at the C5 position and the methyl group at the C4 position of the oxazolidinone ring play crucial roles in establishing this stereocontrol. The phenyl group typically occupies a pseudo-equatorial position to minimize steric interactions, while the methyl group further refines the steric environment, compelling the electrophile to approach from the less hindered face.

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize the quantitative outcomes of asymmetric reactions employing the (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one auxiliary, demonstrating its efficacy across various transformations.

Table 1: Diastereoselective Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) |

| Benzyl bromide | LDA | THF | -78 | 95 | >98 |

| Iodomethane | NaHMDS | THF | -78 | 92 | 96 |

| Allyl iodide | KHMDS | THF | -78 | 90 | 97 |

| Isopropyl iodide | LDA | THF/HMPA | -40 | 75 | 94 |

Table 2: Diastereoselective Aldol Reactions with N-Propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

| Aldehyde (R'CHO) | Lewis Acid | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | 0 | 91 | 99:1 |

| Benzaldehyde | TiCl₄ | DIPEA | CH₂Cl₂ | -78 | 88 | 98:2 |

| Acrolein | Sn(OTf)₂ | N-Ethylpiperidine | CH₂Cl₂ | -78 | 85 | 95:5 |

Table 3: Diastereoselective Conjugate Addition to N-Crotonoyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

| Nucleophile | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) |

| Ph₂CuLi | Et₂O | -78 | 93 | >98 | |

| Me₂CuLi | THF | -78 | 90 | 97 | |

| (i-Pr)₂CuLi | THF | -78 | 85 | 95 | |

| BnMgCl (cat. CuI) | THF | -40 | 88 | 96 |

Experimental Protocols

Detailed methodologies for the key steps in utilizing (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one are provided below.

N-Acylation of the Chiral Auxiliary

A solution of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise, and the resulting mixture is stirred for 30 minutes. The desired acyl chloride (1.1 eq) is then added neat, and the reaction is stirred for 1 hour at -78 °C before being allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Asymmetric Alkylation of the N-Propionyl Adduct

The N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq), freshly prepared or as a solution, is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation. The electrophile (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in section 3.1.

Asymmetric Aldol Reaction

To a solution of the N-propionyl auxiliary (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 eq, 1.0 M in CH₂Cl₂), followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred for 2 hours at -78 °C and then for an additional hour at 0 °C. The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried, and concentrated. Purification is achieved by flash chromatography.

Removal of the Chiral Auxiliary

The diastereomerically pure adduct (1.0 eq) is dissolved in a mixture of THF and water (4:1, 0.2 M). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. After completion, the THF is removed under reduced pressure, and the aqueous residue is diluted with water and extracted with dichloromethane to remove the liberated chiral auxiliary. The aqueous layer is then acidified to pH 2 with 1N HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the initial dichloromethane extracts and purified for reuse.

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic principles governing the stereochemical outcome of reactions employing the (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one auxiliary.

Caption: Workflow for Asymmetric Alkylation.

Caption: Chelation-controlled Aldol Transition State.

Caption: Mechanism of Asymmetric Conjugate Addition.

Conclusion

The (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one has established itself as a powerful and reliable chiral auxiliary in asymmetric synthesis. Its efficacy is rooted in the predictable formation of a rigid, chelated enolate intermediate that directs the approach of electrophiles with high facial selectivity. This guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data from key applications, detailed experimental protocols, and illustrative mechanistic diagrams. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of this auxiliary's function is paramount for the rational design of stereocontrolled synthetic routes to complex, high-value molecules.

A Technical Guide to the Stereoisomers of 4-methyl-5-phenyl-2-oxazolidinone: Preparation and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 4-methyl-5-phenyl-2-oxazolidinone, a crucial class of chiral auxiliaries widely employed in asymmetric synthesis.[1] Popularized by David A. Evans, these "Evans auxiliaries" have been instrumental in the stereoselective synthesis of a vast array of complex molecules, including natural products and pharmaceutical agents.[1][2] This document details the preparation of the four stereoisomers—(4R,5S), (4S,5R), (4R,5R), and (4S,5S)—and presents their key physicochemical properties. Detailed experimental protocols are provided for the synthesis of the commonly used syn diastereomers, derived from norephedrine, and outlines methods for the preparation of the anti diastereomers. The strategic application of these auxiliaries in controlling stereochemistry during carbon-carbon bond formation is also discussed, highlighting their importance in modern drug discovery and development.[3]

Introduction to 4-methyl-5-phenyl-2-oxazolidinone Stereoisomers

The 4-methyl-5-phenyl-2-oxazolidinone scaffold possesses two stereogenic centers at the C4 and C5 positions, giving rise to four possible stereoisomers. These are two enantiomeric pairs of diastereomers: the syn diastereomers, (4R,5S) and (4S,5R), and the anti diastereomers, (4R,5R) and (4S,5S).

The utility of these compounds lies in their temporary incorporation into an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction.[1] The steric hindrance provided by the methyl and phenyl substituents on the oxazolidinone ring dictates the facial selectivity of enolate reactions, leading to the formation of new stereocenters with high diastereoselectivity.[1] After the desired transformation, the chiral auxiliary can be non-destructively cleaved and recovered for reuse.[4]

The stereochemical relationship between the methyl and phenyl groups is crucial for their effectiveness as chiral auxiliaries. The syn isomers are most commonly used due to the predictable and high levels of stereocontrol they impart in a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][5]

Preparation of Stereoisomers

The most common route to the syn stereoisomers of 4-methyl-5-phenyl-2-oxazolidinone is the cyclization of the corresponding stereoisomers of norephedrine (for the syn product) or pseudoephedrine (for the anti product) with a carbonylating agent.

Synthesis of syn-Stereoisomers

The (4R,5S) and (4S,5R) isomers are readily prepared from (1S,2R)-norephedrine and (1R,2S)-norephedrine, respectively.

Logical Workflow for the Synthesis of syn-Stereoisomers:

Caption: Synthetic pathway to syn-4-methyl-5-phenyl-2-oxazolidinones.

-

Materials:

-

(1S,2R)-Norephedrine (18.16 g, 99.1 mmol)

-

Diethyl carbonate (27.6 mL, 228 mmol)

-

Potassium carbonate (28.9 g, 209 mmol)

-

Dichloromethane

-

Water

-

Magnesium sulfate

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

A round-bottom flask equipped with a distillation apparatus is charged with (1S,2R)-norephedrine, diethyl carbonate, and potassium carbonate.

-

The mixture is heated to 160 °C in an oil bath.

-

Ethanol is collected in a receiving flask cooled in an ice bath. The distillation head temperature should be maintained at approximately 80 °C.

-

After about 5 hours, when the head temperature drops to 60 °C, the heating is stopped, and the mixture is allowed to cool to room temperature.

-

The reaction mixture is diluted with dichloromethane and washed twice with water.

-

The organic layer is dried over magnesium sulfate and concentrated in vacuo to yield a crude solid.

-

The crude product is recrystallized from a 1:1.5 mixture of hexane and ethyl acetate to afford the pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.

-

The procedure for the (4S,5R) isomer is analogous to the (4R,5S) isomer, with (1R,2S)-norephedrine as the starting material.

Synthesis of anti-Stereoisomers

The anti-diastereomers, (4R,5R) and (4S,5S), can be synthesized from the corresponding stereoisomers of pseudoephedrine. Another approach involves a Curtius rearrangement of a β-hydroxy acid derivative.

Logical Workflow for the Synthesis of anti-Stereoisomers:

Caption: Synthetic pathway to anti-4-methyl-5-phenyl-2-oxazolidinones.

A general strategy for accessing 4,5-disubstituted oxazolidin-2-ones involves an asymmetric aldol reaction to create a β-hydroxy carbonyl compound, followed by a modified Curtius rearrangement.[4] This intramolecular ring closure provides a versatile route to these structures.[4]

-

General Protocol:

-

An asymmetric aldol addition is performed to synthesize a chiral β-hydroxy carbonyl precursor.

-

This precursor undergoes a modified Curtius reaction, for example, using diphenylphosphoryl azide (DPPA) or trimethylsilyl azide (Me₃SiN₃), to facilitate an intramolecular cyclization.

-

The resulting 4,5-disubstituted oxazolidin-2-one is then purified, typically by column chromatography.

-

Physicochemical Data of Stereoisomers

The following tables summarize the key quantitative data for the four stereoisomers of 4-methyl-5-phenyl-2-oxazolidinone.

| Stereoisomer | Configuration | Common Name | CAS Number |

| (4R,5S) | syn | (+)-4-Methyl-5-phenyl-2-oxazolidinone | 77943-39-6 |

| (4S,5R) | syn | (-)-4-Methyl-5-phenyl-2-oxazolidinone | 16251-45-9 |

| (4R,5R) | anti | 125133-96-2 | |

| (4S,5S) | anti | (+)-4-Methyl-5-phenyl-2-oxazolidinone | 17097-67-5 |

Table 1: Stereoisomers of 4-methyl-5-phenyl-2-oxazolidinone.

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |

| (4R,5S) | C₁₀H₁₁NO₂ | 177.20 | 121-123[6][7] | +168° (c=2, CHCl₃)[6][7] |

| (4S,5R) | C₁₀H₁₁NO₂ | 177.20 | 121-123[8] | -168° (c=2, CHCl₃)[8] |

| (4R,5R) | C₁₀H₁₁NO₂ | 177.20 | Not widely reported | Not widely reported |

| (4S,5S) | C₁₀H₁₁NO₂ | 177.20 | 117.5[5] | Not widely reported |

Table 2: Physical and Optical Properties of Stereoisomers.

| Stereoisomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| (4R,5S) or (4S,5R) | ~7.4-7.2 (m, 5H, Ar-H), ~5.6 (d, 1H, H-5), ~4.8 (m, 1H, H-4), ~0.9 (d, 3H, CH₃) | ~159 (C=O), ~135 (Ar-C), ~129, ~128, ~126 (Ar-CH), ~80 (C-5), ~55 (C-4), ~15 (CH₃) |

| (4R,5R) or (4S,5S) | Distinct shifts for H-4 and H-5 compared to syn isomers due to different spatial arrangement. |

Table 3: Spectroscopic Data of Stereoisomers. (Note: Specific shifts can vary slightly depending on the solvent and instrument.)

Applications in Asymmetric Synthesis

The primary application of 4-methyl-5-phenyl-2-oxazolidinones is as chiral auxiliaries in asymmetric synthesis. The N-acylated derivatives serve as chiral enolate precursors. The stereochemical outcome of reactions of these enolates is dictated by the conformation of the acylated oxazolidinone, which is influenced by the substituents at C4 and C5.

Mechanism of Stereocontrol in Asymmetric Alkylation:

Caption: General workflow for asymmetric alkylation using an Evans auxiliary.

The phenyl group at C5 effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face, resulting in a high degree of stereoselectivity.

Conclusion

The stereoisomers of 4-methyl-5-phenyl-2-oxazolidinone are indispensable tools in modern organic synthesis. Their ready accessibility from inexpensive chiral starting materials and the high levels of stereocontrol they provide have made them a cornerstone of asymmetric synthesis. This guide has provided a detailed overview of their preparation, characterization, and application, offering valuable information for researchers and professionals in the field of drug development and chemical synthesis. The continued exploration of new applications for these versatile chiral auxiliaries will undoubtedly lead to further advancements in the stereoselective synthesis of complex and biologically important molecules.

References

- 1. (4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 77943-39-6 [chemicalbook.com]

- 2. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | C10H11NO2 | CID 853161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | 16251-45-9 | FM154874 [biosynth.com]

- 4. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 5. (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 17097-67-5 | FM25743 [biosynth.com]

- 6. (4R,5S)-(+)-4-甲基-5-苯基-2-噁唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone 99 77943-39-6 [sigmaaldrich.com]

- 8. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone 99 16251-45-9 [sigmaaldrich.com]

A Technical Guide to Chiral Auxiliaries in Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Among the robust strategies for achieving stereocontrol, the use of chiral auxiliaries remains a cornerstone technique. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high diastereoselectivity. Following the stereoselective reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. This guide provides an in-depth exploration of the fundamental principles of common chiral auxiliaries, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to illustrate their function in stereoselective synthesis.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The underlying principle of a chiral auxiliary is to convert a prochiral substrate into a chiral molecule by covalent attachment of the auxiliary. This new molecule, now containing a chiral center from the auxiliary, exists as a single enantiomer. The subsequent reaction at a prochiral center of the original substrate is then influenced by the steric and electronic properties of the nearby chiral auxiliary, leading to the preferential formation of one diastereomer over the other. The newly created stereocenter's configuration is thus controlled relative to the stereocenter of the auxiliary.

The general workflow of a reaction employing a chiral auxiliary can be summarized in three key steps:

-

Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.

-

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction that creates one or more new stereocenters with high diastereoselectivity.

-

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule.

Caption: General workflow illustrating the three main stages of using a chiral auxiliary in stereoselective synthesis.

Evans Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries, particularly for stereoselective aldol reactions and alkylations.[1][2] These auxiliaries are typically derived from readily available amino acids, such as valine or phenylalanine.[3]

Mechanism of Stereocontrol

The stereoselectivity of Evans auxiliaries arises from the formation of a rigid, chelated enolate intermediate. Deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms a Z-enolate.[1][2] The metal cation (e.g., Li⁺ or Na⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the substituent at the C4 position of the oxazolidinone, effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face.[4][5]

Caption: Simplified mechanism of stereoselective alkylation using an Evans oxazolidinone auxiliary.

Quantitative Data for Evans Auxiliary Reactions

| Reaction Type | Substrate | Electrophile/Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Alkylation | N-propionyl-(4R)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 61-77 | [4][6] |

| Aldol Reaction | Chiral imide from L-valine | n-Octanaldehyde | High | High | [7] |

Experimental Protocols

1. Acylation of (4R)-4-Benzyl-2-oxazolidinone with Propionic Anhydride [6]

-

To a solution of (4R)-4-benzyl-2-oxazolidinone (1.0 equiv) in tetrahydrofuran (THF) at room temperature, add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and propionic anhydride (1.5 equiv).

-

Stir the reaction mixture overnight at room temperature.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

2. Diastereoselective Alkylation with Allyl Iodide [4]

-

To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add a solution of sodium hexamethyldisilazide (NaHMDS, 1.1 equiv) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add allyl iodide (1.2 equiv) and stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography.

3. Cleavage of the Auxiliary with Lithium Hydroxide and Hydrogen Peroxide [4][8]

-

Dissolve the alkylated product (1.0 equiv) in a mixture of THF and water (3:1) at 0 °C.

-

Add a 30% aqueous solution of hydrogen peroxide (4.0 equiv) followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv).

-

Stir the mixture at 0 °C for 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

-

The chiral auxiliary can be recovered from the aqueous layer.

Myers (Pseudoephedrine) Auxiliaries

The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, provides a practical and highly efficient method for the asymmetric alkylation of carboxylic acid derivatives.[9][10] Both enantiomers of pseudoephedrine are inexpensive and readily available.[9]

Mechanism of Stereocontrol

Pseudoephedrine is first acylated to form a tertiary amide. Deprotonation of this amide with a strong base like LDA in the presence of lithium chloride generates a (Z)-enolate. The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid structure. The phenyl group and the N-methyl group of the auxiliary effectively shield one face of the enolate, directing the electrophile to attack from the opposite face.[1]

Caption: Simplified mechanism of stereoselective alkylation using a Myers pseudoephedrine auxiliary.

Quantitative Data for Myers Auxiliary Reactions

| Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| Pseudoephedrine propanamide | Benzyl bromide | ≥99% (isolated) | 95 | [9] |

| Pseudoephedrine propanamide | Iodomethane | 95% (isolated) | 94 | [9] |

| Pseudoephedrine isobutyramide | Benzyl bromide | ≥99% (isolated) | 98 | [9] |

| Pseudoephedrine phenylacetamide | Iodomethane | 98% (isolated) | 91 | [9] |

Experimental Protocols

1. Preparation of Pseudoephedrine Amide [9]

-

To a solution of pseudoephedrine (1.0 equiv) in a suitable solvent like dichloromethane, add triethylamine (1.2 equiv).

-

Cool the solution to 0 °C and add the desired acyl chloride (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The product can often be purified by crystallization.

2. Asymmetric Alkylation of Pseudoephedrine Amide [9]

-

To a suspension of anhydrous lithium chloride (6.0-7.0 equiv) in THF, add diisopropylamine (2.25 equiv) and cool to -78 °C.

-

Add n-butyllithium (2.1 equiv) and stir for 5 minutes at -78 °C, then warm to 0 °C for 5 minutes, and re-cool to -78 °C.

-

Add a solution of the pseudoephedrine amide (1.0 equiv) in THF to the LDA/LiCl mixture.

-

Stir at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.

-

Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 equiv).

-

Stir the reaction at 0 °C until complete (monitored by TLC).

-

Quench with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Wash, dry, and concentrate the organic layer. The product can be purified by chromatography or crystallization.

3. Cleavage of the Auxiliary to Form a Carboxylic Acid [9]

-

Dissolve the alkylated pseudoephedrine amide in a suitable solvent.

-

Treat with an appropriate nucleophile or hydrolytic conditions (e.g., basic hydrolysis) to cleave the amide bond.

-

Acidify the reaction mixture and extract the desired carboxylic acid.

-

The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous layer.

Enders SAMP/RAMP Auxiliaries

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[11][12] SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) are derived from (S)- and (R)-proline, respectively.[11]

Mechanism of Stereocontrol

The aldehyde or ketone is first condensed with SAMP or RAMP to form a chiral hydrazone. Deprotonation with a strong base like LDA forms a lithium azaenolate. The lithium cation is chelated by the methoxy group and the nitrogen atom, creating a rigid, five-membered ring structure. This conformation, along with the steric hindrance from the pyrrolidine ring, blocks one face of the azaenolate, leading to highly diastereoselective alkylation from the opposite face.[12][13]

Caption: Simplified mechanism of stereoselective alkylation using an Enders SAMP/RAMP auxiliary.

Quantitative Data for Enders SAMP/RAMP Auxiliary Reactions

| Ketone | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| 3-Pentanone | 1-Iodopropane | >97% | 90 (alkylation step) | [14] |

| Diethyl ketone | Not Specified | >95% | Not Specified | [11] |

| Nonane-5-one | Methyl iodide | 40% | 71 (alkylation step) | [15] |

Experimental Protocols

1. Formation of 3-Pentanone SAMP Hydrazone [14]

-

A mixture of 3-pentanone (12 equiv) and SAMP (1.0 equiv) is heated at 60 °C overnight under an argon atmosphere.

-

The excess ketone is removed under reduced pressure.

-

The crude hydrazone is purified by distillation to yield the pure product.

2. Asymmetric α-Alkylation [14]

-

To a solution of diisopropylamine (1.1 equiv) in anhydrous diethyl ether at 0 °C, add n-butyllithium (1.1 equiv).

-

Add the SAMP-hydrazone (1.0 equiv) to the freshly prepared LDA solution at 0 °C.

-

Stir the mixture at 0 °C for 2 hours.

-

Cool the solution to -110 °C and add 1-iodopropane (1.2 equiv).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ether.

-

Dry the organic layer, concentrate, and the crude alkylated hydrazone can be used in the next step without further purification.

3. Cleavage of the Auxiliary by Ozonolysis [14]

-

Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with argon to remove excess ozone.

-

Quench the reaction with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow it to warm to room temperature.

-

Wash the reaction mixture with water, dry the organic layer, and concentrate.

-

The desired ketone can be purified by distillation or chromatography. The SAMP auxiliary can be recovered as a nitrosamine, which can be reduced back to SAMP.

Conclusion

Chiral auxiliaries provide a powerful and reliable strategy for the synthesis of enantiomerically pure compounds. The Evans, Myers, and Enders auxiliaries represent well-established systems that offer high levels of stereocontrol for a variety of transformations. While catalytic asymmetric methods are often considered more elegant, the predictability, high diastereoselectivities, and the ability to separate diastereomeric intermediates make chiral auxiliaries an indispensable tool in the arsenal of the synthetic chemist, particularly in the complex settings of pharmaceutical and natural product synthesis. The detailed protocols and quantitative data provided in this guide serve as a practical resource for researchers aiming to implement these methodologies in their synthetic endeavors.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. connectsci.au [connectsci.au]

- 9. pubs.acs.org [pubs.acs.org]

- 10. synarchive.com [synarchive.com]

- 11. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 12. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemtube3d.com [chemtube3d.com]

- 14. web.mit.edu [web.mit.edu]

- 15. journals.pnu.ac.ir [journals.pnu.ac.ir]

An In-depth Technical Guide to the Chemical Stability and Storage of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals